(E)-3-((((6-(2-Carboxyethenyl)-5-((8-(4-methoxyphenyl)octyl)oxy)-2-pyridinyl)methyl)thio)methyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- SB-201993 is a small molecule drug developed by GlaxoSmithKline (GSK).
- It acts as a leukotriene B4 receptor antagonist (LTB4R antagonist).
- Leukotriene B4 (LTB4) and 12-®-hydroxy-5,8,10,14-eicosatetraenoic acid (12-®-HETE) are implicated in inflammatory diseases.
- SB-201993 was designed as a ring-fused analog of LTB4.
- It has demonstrated anti-inflammatory activity both in vitro and in vivo .
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for SB-201993 are not readily available in the public domain.
- Industrial production methods are proprietary information held by GSK.
Chemical Reactions Analysis
- SB-201993 undergoes competitive antagonism of LTB4- and 12-®-HETE-induced responses.
- It inhibits Ca2+ mobilization responses in human neutrophils and keratinocytes.
- Weak LTD4-receptor binding affinity and inhibition of 5-lipoxygenase have also been observed.
- Major products formed from its reactions are not explicitly documented.
Scientific Research Applications
- SB-201993 has potential applications in:
- Inflammation: Due to its anti-inflammatory activity.
- Psoriasis: A skin disorder characterized by inflammation.
- Rheumatic diseases: Conditions involving joint inflammation.
Mechanism of Action
- SB-201993 exerts its effects by antagonizing LTB4 receptors.
- It modulates molecular targets and pathways associated with inflammatory responses.
Comparison with Similar Compounds
- Unfortunately, direct comparisons with similar compounds are not provided in the available data.
- Identifying other compounds with similar mechanisms of action would require further research.
Properties
CAS No. |
150399-22-7 |
---|---|
Molecular Formula |
C32H37NO6S |
Molecular Weight |
563.7 g/mol |
IUPAC Name |
3-[[6-[(E)-2-carboxyethenyl]-5-[8-(4-methoxyphenyl)octoxy]pyridin-2-yl]methylsulfanylmethyl]benzoic acid |
InChI |
InChI=1S/C32H37NO6S/c1-38-28-15-12-24(13-16-28)9-6-4-2-3-5-7-20-39-30-18-14-27(33-29(30)17-19-31(34)35)23-40-22-25-10-8-11-26(21-25)32(36)37/h8,10-19,21H,2-7,9,20,22-23H2,1H3,(H,34,35)(H,36,37)/b19-17+ |
InChI Key |
QQUXZUFSDIOIFJ-HTXNQAPBSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CCCCCCCCOC2=C(N=C(C=C2)CSCC3=CC(=CC=C3)C(=O)O)/C=C/C(=O)O |
SMILES |
COC1=CC=C(C=C1)CCCCCCCCOC2=C(N=C(C=C2)CSCC3=CC(=CC=C3)C(=O)O)C=CC(=O)O |
Canonical SMILES |
COC1=CC=C(C=C1)CCCCCCCCOC2=C(N=C(C=C2)CSCC3=CC(=CC=C3)C(=O)O)C=CC(=O)O |
Synonyms |
(E)-3-((((6-(2-carboxyethenyl)-5-((8-(4-methoxyphenyl)octyl)oxy)-2-pyridinyl)methyl)thio)methyl)benzoic acid SB 201993 SB-201993 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.